FR900359
Overview
Description
FR900359 is a cyclic depsipeptide derived from the soil bacterium Chromobacterium vaccinii. It is known for its ability to bind to Gq proteins in mammals and insects, thereby inhibiting the signal transduction of their Gq protein-coupled receptors. This inhibition can lead to significant physiological consequences, making this compound a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
FR900359 is synthesized through a complex biosynthetic system involving non-ribosomal peptide synthetase (NRPS) assembly lines. The process includes the attachment of a functionally important side chain through thioesterase-mediated side chain transesterification. This method allows for the generation of this compound analogs with altered side chains, enhancing its potency and target affinity .
Industrial Production Methods
The industrial production of this compound involves cultivating the soil bacterium Chromobacterium vaccinii under controlled conditions. The bacterium produces this compound as a secondary metabolite, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
FR900359 primarily undergoes inhibition reactions where it binds to Gq proteins, preventing the exchange of guanine nucleotides necessary for their activation. This inhibition is crucial for its function as a Gq protein inhibitor .
Common Reagents and Conditions
The synthesis of this compound involves the use of non-ribosomal peptide synthetase enzymes and thioesterase domains. The reaction conditions typically include controlled temperature and pH to ensure the proper folding and assembly of the cyclic depsipeptide .
Major Products Formed
The primary product formed from the synthesis of this compound is the cyclic depsipeptide itself. Additionally, various analogs with modified side chains can be produced through substrate promiscuity of the thioesterase domain .
Scientific Research Applications
FR900359 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study Gq protein-coupled receptor signaling pathways.
Biology: Investigated for its effects on soil-associated nematodes and other organisms.
Medicine: Explored as a potential treatment for uveal melanoma by inhibiting oncogenic Gq/11 signaling.
Industry: Utilized in the development of biocontrol agents in agriculture to manage plant-parasitic nematodes.
Mechanism of Action
FR900359 exerts its effects by binding to the Gα-subunits of Gq proteins, inhibiting the nucleotide exchange that is crucial for their activation. This inhibition prevents the downstream signaling pathways mediated by Gq protein-coupled receptors, leading to various physiological effects .
Comparison with Similar Compounds
FR900359 is closely related to another cyclic depsipeptide, YM-254890. Both compounds inhibit Gq proteins with high potency and selectivity. this compound has been shown to have unique side chain modifications that enhance its potency and target affinity compared to YM-254890 .
List of Similar Compounds
- YM-254890
- UBO-QIC (another name for this compound)
This compound stands out due to its unique side chain modifications and its ability to inhibit Gq proteins with high selectivity and potency .
Properties
IUPAC Name |
[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16-pentamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-22-propan-2-yl-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-3-hydroxy-4-methyl-2-(propanoylamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75N7O15/c1-17-34(58)52-35(39(59)24(2)3)47(65)70-40(25(4)5)36-46(64)56(15)38(30(11)68-16)49(67)71-41(26(6)7)37(51-31(12)57)48(66)69-33(23-32-21-19-18-20-22-32)45(63)55(14)28(9)42(60)50-27(8)44(62)54(13)29(10)43(61)53-36/h18-22,24-27,29-30,33,35-41,59H,9,17,23H2,1-8,10-16H3,(H,50,60)(H,51,57)(H,52,58)(H,53,61)/t27-,29-,30+,33+,35-,36-,37-,38-,39+,40+,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXKHFILKMPFGB-ZWYWTTNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(C(C)C)O)C(=O)OC(C1C(=O)N(C(C(=O)OC(C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)N1)C)C)C)C)CC2=CC=CC=C2)NC(=O)C)C(C)C)C(C)OC)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)O[C@@H]([C@H]1C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C)C)C)C)CC2=CC=CC=C2)NC(=O)C)C(C)C)[C@@H](C)OC)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75N7O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107530-18-7 | |
Record name | FR-900359 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7M4365U6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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